2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine
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Description
The compound “2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine” is a complex organic molecule. It contains a piperidine ring which is a common structural element in many pharmaceuticals and other active compounds . The molecule also includes a 1,2-oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves the use of oxazole as intermediates . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for direct arylation of oxazoles with high regioselectivity have been developed .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine cycle which has been observed to be in a distorted chair conformation . The molecule also contains a 1,2-oxazole ring, a five-membered heterocyclic moiety .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The oxazole ring in the molecule can undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm³, boiling point of 403.6±55.0 °C at 760 mmHg, and a flash point of 197.9±31.5 °C . It has a molar refractivity of 60.1±0.4 cm³ and a molar volume of 193.3±3.0 cm³ .Future Directions
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-17(13(2)25-21-12)26(23,24)22-10-7-14(8-11-22)16-6-5-15-4-3-9-19-18(15)20-16/h3-6,9,14H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBJXLUXMXFLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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